1-(4-Methoxyphenyl)thiourea 1-(4-Methoxyphenyl)thiourea
Brand Name: Vulcanchem
CAS No.: 2293-07-4
VCID: VC21330436
InChI: InChI=1S/C8H10N2OS/c1-11-7-4-2-6(3-5-7)10-8(9)12/h2-5H,1H3,(H3,9,10,12)
SMILES: COC1=CC=C(C=C1)NC(=S)N
Molecular Formula: C8H10N2OS
Molecular Weight: 182.25 g/mol

1-(4-Methoxyphenyl)thiourea

CAS No.: 2293-07-4

Cat. No.: VC21330436

Molecular Formula: C8H10N2OS

Molecular Weight: 182.25 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Methoxyphenyl)thiourea - 2293-07-4

Specification

CAS No. 2293-07-4
Molecular Formula C8H10N2OS
Molecular Weight 182.25 g/mol
IUPAC Name (4-methoxyphenyl)thiourea
Standard InChI InChI=1S/C8H10N2OS/c1-11-7-4-2-6(3-5-7)10-8(9)12/h2-5H,1H3,(H3,9,10,12)
Standard InChI Key SRYLJBWDZZMDSK-UHFFFAOYSA-N
Isomeric SMILES COC1=CC=C(C=C1)N=C(N)S
SMILES COC1=CC=C(C=C1)NC(=S)N
Canonical SMILES COC1=CC=C(C=C1)NC(=S)N

Introduction

Physical and Chemical Properties

1-(4-Methoxyphenyl)thiourea is characterized by several distinct physical and chemical properties that influence its behavior in chemical reactions and biological systems. The compound has the molecular formula C₈H₁₀N₂OS with a molecular weight of 182.24 g/mol . The physical state of this compound typically ranges from powder to crystalline form, with a color varying from white to light yellow or light orange .

Key Physical Properties

The compound exhibits specific physical characteristics that are essential for its identification and utilization in various applications. These properties are summarized in the table below:

PropertyValueSource
Melting Point223-225°C
Boiling Point311.0±44.0°C (Predicted)
Density1.287±0.06 g/cm³ (Predicted)
pKa13.13±0.70 (Predicted)
CAS Number2293-07-4
AppearancePowder to crystal, white to light yellow/orange

Chemical Reactivity

1-(4-Methoxyphenyl)thiourea possesses a thiourea functional group that contributes significantly to its chemical reactivity. The compound contains both nucleophilic and electrophilic centers, making it versatile in various organic transformations. The thiourea moiety contains a C=S bond that is more reactive than the C=O bond found in urea derivatives, contributing to its unique chemical behavior . This reactivity profile enables the compound to participate in various synthetic pathways, particularly in the formation of heterocyclic compounds.

Synthesis Methods

Several synthetic approaches have been developed for the preparation of 1-(4-Methoxyphenyl)thiourea, each with distinct reaction conditions and yields. The synthesis generally involves the reaction of 4-methoxyaniline (p-anisidine) with thiocyanate sources under various conditions.

Alternative Synthesis Methods

Multiple alternative synthetic routes have been reported, as summarized in the following table:

ReagentsConditionsYieldNotes
Isothiocyanate and 4-(aminophenyl)acetic acidNot specifiedNot reportedFor thiourea derivatives
Sodium hydroxide in THF/water100°C for 1hNot reportedFrom N-aryl-N'-benzoylthiourea
p-Anisidine and potassium thiocyanateConc. HCl, 80°C overnight78-80%Hantzsch and Weber method
p-Anisidine and sodium/potassium rhodanide20% HCl, 95-100°C for 12-15h95.1%High yield method
Microwave-assisted synthesis120°C, 300W, short reaction time78%Modern, efficient approach

Mechanistic Considerations

The formation of 1-(4-Methoxyphenyl)thiourea typically proceeds through the nucleophilic attack of the amine group of p-anisidine on the thiocyanate ion, followed by tautomerization to form the thiourea structure. The reaction is generally conducted under acidic conditions, which enhances the electrophilicity of the thiocyanate carbon atom, facilitating the nucleophilic attack by the amine group.

Applications in Synthetic Chemistry

Multicomponent Reactions

1-(4-Methoxyphenyl)thiourea has been utilized in one-pot multicomponent synthesis of thiourea derivatives with antibacterial properties . This application highlights the versatility of the compound as a building block in complex molecule synthesis.

Biological and Pharmaceutical Applications

Anticancer Activity

Recent research suggests potential anticancer properties of thiourea derivatives, including those containing the 4-methoxyphenyl moiety. Computational studies, including molecular docking, have been employed to evaluate the anticancer potential of such compounds. Although specific data for 1-(4-Methoxyphenyl)thiourea itself is limited in the provided search results, related thiourea compounds have shown promising anticancer activity .

Antimicrobial Properties

Thiourea derivatives, including those with 4-methoxyphenyl substituents, have been investigated for their antibacterial properties. The compound serves as a reagent in the synthesis of thiourea derivatives that exhibit antimicrobial activity . These applications underscore the potential of 1-(4-Methoxyphenyl)thiourea and its derivatives in pharmaceutical research.

Structure-Activity Relationships

The biological activity of 1-(4-Methoxyphenyl)thiourea and related compounds can be attributed to several structural features:

Computational studies, including density functional theory (DFT) calculations, have been employed to investigate the electronic properties of similar thiourea derivatives, including HOMO-LUMO gaps and reactivity parameters .

Hazard AspectClassification
Hazard CodesT, Xi
Risk Statements23/24/25
Safety Statements45-38-36/37/39-28A-36/37
Hazard NoteIrritant
Hazard Class6.1
Packing GroupII

The compound should be handled with appropriate personal protective equipment, including gloves, eye protection, and respiratory protection when necessary .

SupplierProduct NumberPurityPackagingPrice (USD)
Sigma-AldrichS223034AldrichCPR100mg$110
TCI ChemicalM2593>98.0%(HPLC)(N)5g$191
TCI ChemicalM2593>98.0%(HPLC)(N)25g$568
Alfa AesarL0073996%25g$207

The pricing information was last updated on different dates, with the most recent being March 1, 2024 .

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